molecular formula C5H5N3O4 B14347931 5-Amino-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxylic acid CAS No. 93209-94-0

5-Amino-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxylic acid

Cat. No.: B14347931
CAS No.: 93209-94-0
M. Wt: 171.11 g/mol
InChI Key: WJZDBTCADXAGOX-UHFFFAOYSA-N
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Description

5-Amino-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxylic acid is a pyrimidine derivative that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its diverse biological activities, including antiviral, anticancer, and antibacterial properties . It is a structural analog of uracil, a naturally occurring nucleobase in RNA, which contributes to its wide range of applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxylic acid typically involves the reaction of uracil derivatives with amines under specific conditions. One common method involves the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as a condensing agent . This reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives with different substitution patterns.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

5-Amino-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxylic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: Another pyrimidine analog used as an anticancer agent.

    Cytosine: A naturally occurring nucleobase in DNA and RNA.

    Thymine: A nucleobase found in DNA, structurally similar to uracil.

Uniqueness

5-Amino-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other pyrimidine derivatives. Its ability to form hydrogen bonds and interact with nucleic acids makes it a valuable tool in medicinal chemistry and drug development .

Properties

CAS No.

93209-94-0

Molecular Formula

C5H5N3O4

Molecular Weight

171.11 g/mol

IUPAC Name

5-amino-2,4-dioxopyrimidine-1-carboxylic acid

InChI

InChI=1S/C5H5N3O4/c6-2-1-8(5(11)12)4(10)7-3(2)9/h1H,6H2,(H,11,12)(H,7,9,10)

InChI Key

WJZDBTCADXAGOX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1C(=O)O)N

Origin of Product

United States

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